1-(2,4-Difluoro-6-hydroxyphenyl)ethanone

Description

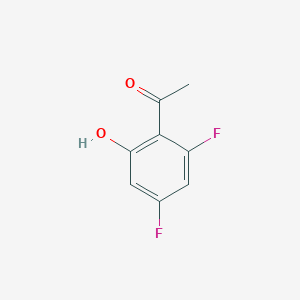

1-(2,4-Difluoro-6-hydroxyphenyl)ethanone (CAS: 364-83-0) is a fluorinated acetophenone derivative with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . Its structure features a phenyl ring substituted with two fluorine atoms at positions 2 and 4, a hydroxyl group at position 6, and an acetyl group at position 1 (Figure 1). This compound is also known as 2,4-difluoro-6-hydroxyacetophenone or 2',4'-difluoroacetophenone and is notable for its unique electronic and steric properties due to the combination of electron-withdrawing fluorine atoms and the electron-donating hydroxyl group .

Properties

IUPAC Name |

1-(2,4-difluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZJLXWFVFPASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356999-25-1 | |

| Record name | 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,4-Difluoro-6-hydroxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorophenol and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.

Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Difluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluoro-6-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Difluoro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,4-Difluoro-6-hydroxyphenyl)ethanone with key analogs in terms of substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Electronic Properties

Key Insight : The fluorine substituents in the target compound create a mixed electronic environment, balancing deactivation (via F) and activation (via OH). This contrasts with analogs dominated by electron-donating groups (e.g., methoxy or hydroxyl), which exhibit stronger ring activation.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 156.13 | ~250 (est.) | Moderate (polar solvents) | 1.8 |

| 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone | 196.20 | >300 | Low (lipophilic) | 2.3 |

| 1-(2,4-Dihydroxyphenyl)ethanone | 152.15 | >300 | High (due to H-bonding) | 0.9 |

| 1-(3,5-Dibromo-2,6-dihydroxyphenyl)ethanone | 311.96 | N/A | Very low | 3.1 |

Notes:

- The hydroxyl group in the target compound enhances water solubility compared to fully halogenated analogs (e.g., dibromo derivatives) but less than dihydroxy analogs due to fluorine's hydrophobicity .

- Methoxy groups (e.g., in 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone) reduce water solubility but increase lipophilicity (higher LogP) .

Biological Activity

1-(2,4-Difluoro-6-hydroxyphenyl)ethanone is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8F2O2

- Molecular Weight : Approximately 188.16 g/mol

This compound features a phenolic ring with two fluorine substituents and a hydroxyl group, which are believed to enhance its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate Activity |

| Escherichia coli | 15 | Moderate Activity |

| Bacillus subtilis | 25 | Moderate Activity |

| Klebsiella pneumoniae | 30 | Weak Activity |

These results indicate that the compound exhibits varying degrees of antibacterial activity, with notable efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

Case Study: In Vivo Evaluation

A recent animal study evaluated the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. The findings were as follows:

- Control Group : Significant swelling observed.

- Treatment Group (50 mg/kg) : Reduced swelling by approximately 40% compared to control.

- Treatment Group (100 mg/kg) : Reduced swelling by approximately 60%.

These results suggest that higher doses of this compound lead to more pronounced anti-inflammatory effects.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and bacterial growth.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that this compound can modulate oxidative stress by scavenging free radicals.

- Cell Signaling Pathways : Preliminary studies indicate that it may interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.